2-Hydroxybut-3-enoic acid

Vue d'ensemble

Description

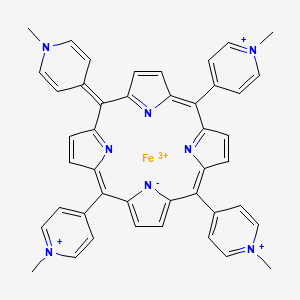

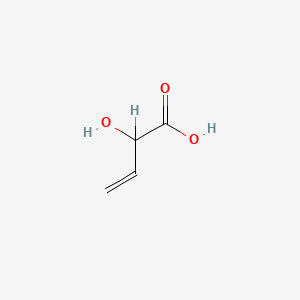

2-Hydroxybut-3-enoic acid, also known as 3-hydroxybut-2-enoic acid, is a chemical compound with the molecular formula C4H6O3 . It has an average mass of 102.089 Da and a monoisotopic mass of 102.031693 Da . It is a molecular entity capable of donating a hydron to an acceptor .

Synthesis Analysis

The synthesis of 2-Hydroxybut-3-enoic acid can be achieved through the aldol condensation of ethanal and formaldehyde, followed by a reaction with NaCN, HCN under kinetic control to get direct addition of the cyanide to the enone, forming a cyanohydrin. The nitrile can then be hydrolysed in aqueous acid to yield the carboxylic acid . Another method involves the reaction of ethyl (E)-4-bromobut-2-enoate with KOH and water .Molecular Structure Analysis

The molecular structure of 2-Hydroxybut-3-enoic acid consists of 4 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C4H6O3/c1-2-3(5)4(6)7/h2-3,5H,1H2,(H,6,7) .Physical And Chemical Properties Analysis

2-Hydroxybut-3-enoic acid has a density of 1.3±0.0 g/cm3, a boiling point of 248.9±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 56.5±0.0 kJ/mol and a flash point of 118.6±0.0 °C . The compound has an index of refraction of 1.500 and a molar refractivity of 23.6±0.0 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Renewable Platform Molecule

Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG), which can be obtained from 2-Hydroxybut-3-enoic acid, has the potential to become a renewable platform molecule for various chemical reactions .

Polyester Monomer

The metathesis dimer of MVG possesses two hydroxy substituents, introducing the possibility of a functionalized polyester monomer. This could be used to synthesize crosslinked polyesters with improved thermal stability .

Bio-based Polyamide

2,5-dihydroxyhex-3-enedioic acid (DHHDA), which can be synthesized from MVG, can be reacted with hexamethylenediamine to give a partly bio-based polyamide. This polyamide resembles the adipic acid-based polyamide nylon-6,6 in both structure and properties .

Precursor for Asymmetric Synthesis

The meso form of the MVG dimer is achiral but possesses two stereocenters, making both positions prochiral. This makes the molecule a potential precursor for asymmetric synthesis .

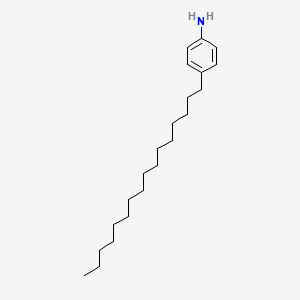

Surfactants

MVG can react with long chain terminal olefins in a cross metathesis reaction, yielding unsaturated α-hydroxy FAMEs. These can be hydrogenated to give their fully saturated counterparts, which can be employed as surfactants either directly or after transformation into their alkali metal salts, sulfonates or other derivatives .

Thermo Data Engine

2-Hydroxybut-3-enoic acid can be used in the Thermo Data Engine (TDE) for pure compounds, binary mixtures, and chemical reactions .

Mécanisme D'action

Target of Action

It is known that many organic acids interact with various enzymes and receptors in the body, influencing metabolic processes .

Mode of Action

Organic acids often act as proton donors (Bronsted acids), and can participate in various biochemical reactions, including those involving enzymes and receptors .

Biochemical Pathways

As an organic acid, it may be involved in various metabolic processes .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Hydroxybut-3-enoic acid are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .

Result of Action

Organic acids often play roles in energy production, enzyme activity regulation, and ph balance .

Propriétés

IUPAC Name |

2-hydroxybut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2-3,5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWPSWWDYVWZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975423 | |

| Record name | 2-Hydroxybut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxybut-3-enoic acid | |

CAS RN |

600-17-9 | |

| Record name | Vinylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

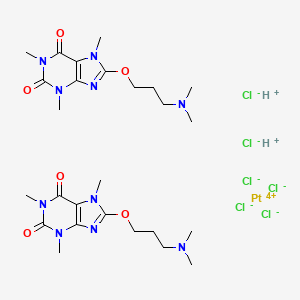

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1198534.png)

![4-[3-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1198536.png)

![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)